![molecular formula C21H23N5O4S2 B2673768 (Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 607692-37-5](/img/structure/B2673768.png)
(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23N5O4S2 and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate represents a complex structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Piperazine ring : Known for its pharmacological properties.
- Thiazolidine moiety : Associated with various biological activities, including antimicrobial effects.
- Pyrido-pyrimidine core : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine, particularly those similar to the target compound, exhibit significant antimicrobial properties. In a study evaluating various thiazolidine derivatives, it was found that compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | E. cloacae | 0.004–0.03 | 0.008–0.06 |
Compound 15 | T. viride | 0.004–0.06 | Not specified |
Compound 12 | S. aureus | 0.015 | Not specified |
Compound 11 | B. cereus | 0.015 | Not specified |
These findings suggest that the target compound may also possess similar antimicrobial properties due to structural similarities with effective thiazolidine derivatives.
Anticancer Activity
The anticancer potential of compounds containing thiazolidine and pyrimidine structures has been documented in various studies. For instance, a series of thiazolidine derivatives were tested against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Results indicated that certain derivatives exhibited moderate to high cytotoxicity against these cell lines, with specific compounds achieving over 60% inhibition at concentrations around 100 µg/mL .
Case Study: Cytotoxicity Evaluation
A recent study highlighted the cytotoxic effects of thiazolidine-based compounds in vitro:
- Cell Lines : K562 and MCF-7.
- Results : Compound exhibiting the highest cytotoxicity showed a percentage inhibition of cell growth of 64.4% at a concentration of 100 µg/mL.
Antioxidant Activity
The antioxidant capacity of similar compounds has been explored extensively. In one study, synthesized heterocycles demonstrated excellent antioxidant activity comparable to vitamin C. The presence of hydroxyl groups was crucial for enhancing radical scavenging properties .
Molecular docking studies also revealed promising interactions between these compounds and key proteins involved in oxidative stress pathways, indicating their potential as antioxidant agents.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological activity of new compounds. The presence of specific substituents on the thiazolidine ring significantly influences both antimicrobial and anticancer activities. For example, modifications at the nitrogen position have been shown to enhance activity against various pathogens and cancer cell lines .
Aplicaciones Científicas De Investigación
Molecular Formula
- C : 20
- H : 24
- N : 4
- O : 3
- S : 1
Molecular Weight
- 387.5 g/mol
Applications in Antimicrobial Research
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidin derivatives. For instance, a study evaluated the antibacterial activity of several derivatives, demonstrating that they exhibited significant efficacy against various Gram-positive and Gram-negative bacteria. Notably, some compounds showed activity exceeding that of conventional antibiotics like ampicillin and streptomycin by up to 50-fold .
Antimicrobial Activity Data
Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
---|---|---|---|
Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
Compound 15 | 0.004 - 0.06 | N/A | Trichoderma viride |
The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.004mg mL, indicating strong antimicrobial potential .
Applications in Anticancer Research
The anticancer properties of thiazolidine derivatives have been extensively studied, with promising results observed in various cancer cell lines. For example, derivatives containing the thiazolidinone ring have shown moderate cytotoxicity against human breast adenocarcinoma cells (MCF-7), with inhibition rates reaching up to 64% at specific concentrations .
Anticancer Activity Data
Compound | Cell Line | % Inhibition at 100 µg/mL |
---|---|---|
Compound A | MCF-7 | 64.4% |
Compound B | K562 | Moderate |
These findings suggest that modifications to the thiazolidin structure can enhance anticancer activity, making this class of compounds a valuable area for further research .
Case Studies
-
Study on Antibacterial Efficacy :
- Conducted by researchers evaluating a series of thiazolidine derivatives.
- Resulted in identification of lead compounds with significant antibacterial properties against resistant strains.
-
Evaluation of Anticancer Properties :
- Focused on the cytotoxic effects against glioblastoma multiforme cells.
- Identified specific structural features that correlate with enhanced cytotoxicity.
Propiedades
IUPAC Name |
ethyl 4-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-4-30-20(29)25-10-8-24(9-11-25)17-14(12-15-19(28)23(3)21(31)32-15)18(27)26-7-5-6-13(2)16(26)22-17/h5-7,12H,4,8-11H2,1-3H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMVCMNMVVEOK-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.